2,6,10-Trimethyldodecane

概要

説明

2,6,10-Trimethyldodecane is a 15-carbon molecule, also known as this compound. It is a type of isoparaffinic hydrocarbon and is derived from the hydrogenation of farnesene, a sesquiterpene. This compound is primarily used as a biofuel, particularly in aviation, due to its high energy density and favorable combustion properties .

準備方法

2,6,10-Trimethyldodecane is produced through the fermentation of biomass-derived sugars, such as sugar cane, amidaceous, and cellulosic crops. The process involves the following steps :

Fermentation: Sugars are fermented by genetically engineered yeast to produce farnesene.

Hydrogenation: Farnesene is then hydrogenated to form farnesane. This step involves the addition of hydrogen atoms to the farnesene molecule, saturating its double bonds.

Industrial production of farnesane is carried out by companies like Amyris Biotechnologies, which use genetically engineered yeast cultivated on sugar cane syrup to produce farnesene, which is subsequently converted to farnesane .

化学反応の分析

Oxidation Reactions

2,6,10-Trimethyldodecane undergoes atmospheric and controlled oxidation, forming products critical to both combustion efficiency and environmental impact:

-

Low-temperature oxidation : Produces hydroperoxides (ROOH) and carbonyl compounds (e.g., formaldehyde, ketones) via peroxy radical intermediates .

-

High-temperature oxidation : Dominated by C–C bond cleavage, yielding smaller hydrocarbons like propane and butane .

-

Environmental oxidation : In the presence of NOₓ, oxidation generates secondary organic aerosols (SOAs) through oligomerization. For example, SOA yields increase by a factor of 2 when oligomerization rates are enhanced .

Table 1: Key Oxidation Pathways and Products

Combustion Dynamics

The compound’s combustion properties have been extensively studied for biofuel applications:

-

Ignition delay : At 20 atm and stoichiometric conditions, ignition delay times range from 1E-5 s (high temperature) to 0.01 s (low temperature) .

-

Laminar flame speed : Reaches 40–60 cm/s under atmospheric pressure, influenced by equivalence ratios .

-

Mechanistic complexity : A 35-class reaction mechanism (9490 reactions, 2443 species) accurately predicts ignition and flame propagation, outperforming simpler 30-class models .

Table 2: Combustion Characteristics Under Varying Conditions

Environmental Degradation and Secondary Organic Aerosol Formation

Oxidation in the atmosphere contributes to aerosol formation:

-

SOA yields : At 3 ppbC/ppb NOₓ, yields reach 0.15–0.28 mg/m³, influenced by branching structure and oligomerization rates .

-

NOₓ dependence : Higher NOₓ levels suppress SOA formation due to competing radical pathways .

Table 3: SOA Yields Under Different NOₓ Conditions

| NOₓ Level (ppb) | SOA Yield (mg/m³) | Key Oligomers |

|---|---|---|

| Low (10–20) | 0.28 | C₃₀H₅₀O₁₀ |

| High (50–100) | 0.15 | C₂₀H₃₀O₆ |

科学的研究の応用

Biofuel Applications

Alternative Fuel Source

2,6,10-Trimethyldodecane has garnered attention as a potential alternative fuel for aviation kerosene and diesel due to its advantageous properties such as a lower freezing point and higher cetane number compared to conventional fuels. These characteristics make it suitable for use in cold environments and improve combustion efficiency .

Blending with Conventional Fuels

In several countries, TMD has been successfully blended with conventional aviation kerosene to enhance fuel performance. Studies indicate that blending TMD can lead to improved combustion characteristics and reduced emissions . The compound's compatibility with existing fuel infrastructure also makes it an attractive option for transitioning to more sustainable fuel sources.

Combustion Properties

Chemical Kinetic Modeling

The combustion of this compound has been extensively studied to understand its ignition delay times and laminar flame speeds. A detailed chemical kinetic model has been developed to simulate the combustion behavior of TMD under various conditions. This model incorporates a comprehensive set of reactions that account for the complex nature of the compound's combustion process .

Experimental Findings

Research has shown that TMD exhibits unique ignition characteristics influenced by its molecular structure. For instance, studies have reported that the ignition delay time varies significantly with changes in temperature and equivalence ratios. This information is crucial for optimizing combustion engines designed to utilize TMD as fuel .

Atmospheric Chemistry

Secondary Organic Aerosol Formation

TMD plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). Its low volatility makes it an important precursor for SOA under specific atmospheric conditions. Research indicates that TMD can contribute to SOA formation when subjected to photochemical reactions in the presence of oxidants .

Modeling Studies

Modeling studies have been conducted to predict the behavior of TMD in the atmosphere, including its influence on SOA yield and characteristics. These models help in understanding how TMD interacts with other atmospheric constituents and its potential impacts on air quality and climate .

Case Study: Combustion Performance

In a study conducted by Osswald et al., the combustion kinetics of TMD were analyzed using a flow reactor setup. The results indicated that TMD demonstrated favorable combustion properties when blended with conventional fuels, leading to reduced emissions and improved performance metrics compared to standard diesel fuels .

Case Study: Atmospheric Impact

Research by Gou et al. focused on the atmospheric implications of TMD as a precursor for SOA formation. The study utilized modeling techniques to simulate the interactions between TMD and atmospheric oxidants, providing insights into its potential effects on air quality .

作用機序

2,6,10-Trimethyldodecane exerts its effects primarily through its combustion properties. When used as a biofuel, farnesane undergoes combustion to produce energy. The combustion process involves the oxidation of farnesane, resulting in the release of energy in the form of heat . This compound’s molecular structure, which consists of a 15-carbon chain with three methyl groups, contributes to its high energy density and favorable combustion properties .

類似化合物との比較

2,6,10-Trimethyldodecane is similar to other paraffinic biofuels, such as hydrotreated vegetable oil (HVO) and biomass-to-liquid (BTL) diesel. farnesane has some unique properties that set it apart :

Hydrotreated Vegetable Oil (HVO): HVO is chemically similar to synthetic fuels produced through the Fischer-Tropsch process.

Biomass-to-Liquid (BTL) Diesel: BTL diesel is produced through the Fischer-Tropsch synthesis using lignocellulosic biomass as the feedstock.

This compound’s unique properties, such as its high energy density and favorable combustion characteristics, make it a promising biofuel for aviation and other applications.

生物活性

2,6,10-Trimethyldodecane, also known as farnesan, is a hydrocarbon compound belonging to the class of sesquiterpenoids. Its molecular formula is , and it is recognized for its potential applications in various biological and industrial contexts. This article explores the biological activity of this compound through a review of relevant studies, highlighting its chemical properties, biological effects, and potential applications.

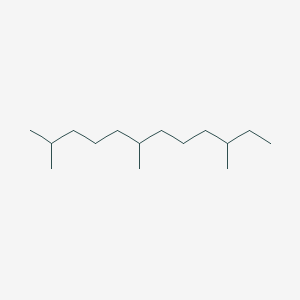

This compound is characterized by its branched structure, which contributes to its unique physical and chemical properties. It has an average molecular weight of approximately 212.41 g/mol. The compound's structure can be represented as follows:

- Chemical Formula : C15H32

- IUPAC Name : this compound

- CAS Number : 3891-98-3

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. Antioxidants are crucial for neutralizing free radicals in the body, which can prevent oxidative stress and related diseases. A study highlighted the potential of farnesan as an antioxidant compound derived from plant sources such as black walnut .

Anti-inflammatory Effects

In a study investigating the immunoreactivity of pro-inflammatory cytokines TNF-α and IL-1β in mouse dorsal skin, it was found that the application of a distillate containing this compound significantly reduced the immunoreactivity levels compared to control groups exposed to UVB radiation. This suggests that farnesan may play a role in modulating inflammatory responses .

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. It has been shown to possess inhibitory effects against certain bacterial strains, which could make it a candidate for developing natural antimicrobial agents .

Renewable Fuel Source

This compound is recognized for its potential as a renewable diesel fuel. Its favorable combustion properties make it suitable for blending with conventional fuels like biodiesel and petroleum diesel. Studies have demonstrated that it can enhance engine performance while reducing environmental impact due to lower emissions .

Data Table: Summary of Biological Activities

Case Studies

- Immunoreactivity Study : A study on the effects of this compound on TNF-α and IL-1β levels showed that treatment with a distillate containing this compound resulted in significantly lower levels of these inflammatory markers in UVB-exposed mice compared to controls .

- Combustion Properties : Research on the combustion characteristics of this compound highlighted its potential as an alternative fuel source due to its high cetane number and low freezing point. This makes it particularly suitable for aviation kerosene applications .

特性

IUPAC Name |

2,6,10-trimethyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h13-15H,6-12H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHFHLSMISYUAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058634 | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with an odor of paraffins; [Amyris MSDS] | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.67 [mmHg] | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13987 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3891-98-3 | |

| Record name | Farnesane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3891-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Farnesane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003891983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecane, 2,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10-Trimethyldodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10-Trimethyldodecane (Farnesane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.151.294 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FARNESANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X81V0IT6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is farnesane and how is it produced?

A: Farnesane (2,6,10-trimethyldodecane) is a branched alkane and isoprenoid, structurally similar to diesel fuel components. It can be produced via various routes, including chemical synthesis and fermentation of renewable feedstocks like sugarcane [].

Q2: Can farnesane be produced from non-edible sources?

A: Yes, research has explored the use of sugarcane residue, specifically bagasse, as a feedstock for farnesane production []. This approach promotes sustainability by utilizing waste products.

Q3: Are there any companies involved in the commercial production of farnesane?

A: Yes, Amyris, Inc. has been developing an Integrated Biorefinery (IBR) for the pilot-scale production of farnesane from sugarcane and other high-impact feedstocks [].

Q4: How does farnesane compare to conventional jet fuel in terms of performance and emissions?

A: Research suggests that farnesane exhibits promising combustion characteristics in gas turbine combustors, demonstrating stability and lower emissions of nitrogen oxides (NO) and carbon monoxide (CO) compared to conventional jet fuel [, ].

Q5: Can farnesane be used as a drop-in fuel in existing aviation infrastructure?

A: Studies are underway to evaluate the drop-in compatibility of farnesane and other bio-derived jet fuels. Initial findings indicate that farnesane blends could be used without significant modifications to engine design [].

Q6: How does the addition of farnesane affect the properties of diesel fuel blends?

A: Studies have shown that blending farnesane with fossil diesel can reduce particulate matter emissions, though some increases in particle number concentration have been observed in specific engine operating modes [].

Q7: Can farnesane be blended with other biofuels?

A: Yes, research has explored ternary blends of farnesane with other biofuels like hydroprocessed esters and fatty acids (HEFA) and petroleum-derived jet fuel [].

Q8: What is the impact of farnesane on engine performance compared to other fuels?

A: Farnesane demonstrates similar engine performance to conventional diesel and other alternative fuels like biodiesel and Gas-to-Liquid (GTL) fuel [].

Q9: What is the molecular formula and weight of farnesane?

A9: The molecular formula of farnesane is C15H32, and its molecular weight is 212.41 g/mol.

Q10: How is the structure of farnesane determined?

A: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are commonly employed to elucidate the structure of farnesane [, ]. Carbon-13 NMR spectroscopy, in particular, helps characterize the chiral centers in farnesane [].

Q11: How can the presence and quantity of farnesane be determined in fuel blends?

A: Near-infrared (NIR) spectroscopy, combined with chemometric methods like Partial Least Squares (PLS) regression, has proven effective in quantifying farnesane content in biofuel blends [, ].

Q12: How does the life cycle assessment (LCA) of farnesane compare to fossil jet fuel in terms of greenhouse gas (GHG) emissions?

A: LCA studies indicate that farnesane production from bagasse could potentially reduce GHG emissions by approximately 47% compared to fossil jet fuel [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。